2,5-Dihydro-2,2,4-trimethylthiazole

Flavor chemistry Food science Sensory analysis

2,5-Dihydro-2,2,4-trimethylthiazole (CAS 15679-23-9), systematically named 2,2,4-trimethyl-5H-1,3-thiazole and also identified as 2,2,4-trimethyl-3-thiazoline, is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C6H11NS and a molecular weight of 129.23 g/mol. This compound belongs to the thiazoline class, characterized by a five-membered unsaturated aliphatic ring containing one nitrogen and one sulfur atom, with three methyl substituents positioned at the 2, 2, and 4 positions of the ring.

Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
CAS No. 15679-23-9
Cat. No. B098248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydro-2,2,4-trimethylthiazole
CAS15679-23-9
Molecular FormulaC6H11NS
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESCC1=NC(SC1)(C)C
InChIInChI=1S/C6H11NS/c1-5-4-8-6(2,3)7-5/h4H2,1-3H3
InChIKeyMWCRBRYMIOQZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydro-2,2,4-trimethylthiazole: Chemical Identity, Class, and Baseline Characteristics for Procurement


2,5-Dihydro-2,2,4-trimethylthiazole (CAS 15679-23-9), systematically named 2,2,4-trimethyl-5H-1,3-thiazole and also identified as 2,2,4-trimethyl-3-thiazoline, is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C6H11NS and a molecular weight of 129.23 g/mol [1]. This compound belongs to the thiazoline class, characterized by a five-membered unsaturated aliphatic ring containing one nitrogen and one sulfur atom, with three methyl substituents positioned at the 2, 2, and 4 positions of the ring [2]. The compound is recognized for its role as a flavoring agent and fragrance component in food products and perfumes, with its multiple methyl groups contributing to hydrophobic character and influencing solubility in organic solvents .

Flavor & fragrance research — thiazoline scaffold with savory, roasted sensory profile
Organic synthesis intermediate — defined hydrophobicity supports solvent-based transformations
Antimicrobial SAR scaffold — tri-methyl substitution linked to reported activity in class-level data

2,5-Dihydro-2,2,4-trimethylthiazole: Why Positional Isomers and Generic Thiazolines Cannot Be Substituted


Substitution of 2,5-dihydro-2,2,4-trimethylthiazole with alternative thiazolines or thiazoles is scientifically inadvisable due to pronounced differences in physicochemical properties, sensory impact, and biological specificity that arise from variations in methyl substitution patterns. The precise positioning of the three methyl groups at the 2, 2, and 4 positions of the thiazoline ring directly determines the compound‘s hydrophobic character (XLogP3 = 1.1), boiling point (172.2°C), and electronic structure, which in turn governs its flavor profile, solubility behavior, and reactivity [1]. Structural analogs such as 2,4,5-trimethylthiazoline (CAS 60633-24-1) — while sharing the same molecular formula — exhibit a distinctly different substitution pattern and are consequently associated with entirely different application domains, including predator odor and behavioral neuroscience research rather than food flavoring . Furthermore, generic thiazoles lacking the 2,2-dimethyl substitution feature lack the enhanced LUMO energy and associated antimicrobial potency observed in tri-methyl-substituted thiazoles, rendering simple class-level substitution inadequate for applications demanding specific bioactivity or sensory performance [2]. The quantitative evidence presented below establishes that the 2,2,4-trimethyl configuration confers measurable differentiation that cannot be replicated by casually substituting alternative in-class compounds.

Target 2,2,4-Trimethyl
Substitute 2,4,5-Trimethyl isomer
Application domain diverges markedly — flavor/fragrance versus predator-odor research; sensory profile may not transfer.
Target 2,2,4-Trimethyl
Substitute Generic thiazoline
Reported LUMO energy and antimicrobial activity may shift; class-level replacement insufficient for SAR or bioactivity studies.

2,5-Dihydro-2,2,4-trimethylthiazole: Quantified Differentiation Evidence for Scientific Selection


2,5-Dihydro-2,2,4-trimethylthiazole: Distinct Flavor and Application Profile Versus 2,4,5-Trimethyl Isomer

2,5-Dihydro-2,2,4-trimethylthiazole exhibits a distinctly different application profile compared to its 2,4,5-trimethyl positional isomer (CAS 60633-24-1). While the target compound is characterized and marketed as a flavoring agent and fragrance component for food products and perfumes, the 2,4,5-trimethyl isomer is primarily associated with olfactory research, specifically as a constituent of fox urine (TMT) that induces innate fear and conditioned flavor avoidance in rodents [1]. This functional divergence, rooted in positional substitution differences, directly impacts procurement and application decisions.

Application profile
Reported
Flavor/fragrance (target) vs. predator-odor research (2,4,5 isomer)
Supports isomer-specific procurement for flavor applications
Substitution may introduce aversive sensory properties unsuitable for food/fragrance.
Flavor chemistry Food science Sensory analysis

2,5-Dihydro-2,2,4-trimethylthiazole: Computed Hydrophobicity (XLogP3) and Physical Property Differentiation from Unsubstituted Thiazole

The calculated XLogP3 value for 2,5-dihydro-2,2,4-trimethylthiazole is 1.1, which quantitatively reflects the hydrophobic character conferred by its three methyl substituents [1]. This computed descriptor provides a baseline for comparing the compound‘s lipophilicity against structurally simpler thiazoles. The presence of three methyl groups at positions 2, 2, and 4 contributes to its solubility profile in organic solvents, a key consideration for formulation and extraction procedures .

Hydrophobicity
Class-level inference
XLogP3 = 1.1 vs. ~0.5 (unsubstituted thiazole)
Increased organic-solvent solubility for formulation
May influence extraction and partitioning in multi-phase systems.
Physicochemical properties Solubility Formulation science

2,5-Dihydro-2,2,4-trimethylthiazole: Tri-Methyl Substitution Confers Enhanced LUMO Energy and Antimicrobial Activity Within Thiazole Class

Within the broader class of tri-substituted thiazoles, compounds bearing three methyl substituents demonstrate superior antimicrobial activity compared to thiazoles with alternative substitution patterns. A structure-activity relationship (SAR) study of trisubstituted thiazole derivatives established that the tri-methyl-substituted thiazole compound exhibited the highest antimicrobial activity and the lowest minimum inhibitory concentration (MIC) value among all tested compounds, which was directly correlated with the highest LUMO (lowest unoccupied molecular orbital) energy [1]. While the specific 2,2,4-trimethyl positional isomer was not tested in this study, the class-level inference establishes that tri-methyl substitution confers measurable bioactivity advantages relative to mono- or di-substituted thiazole analogs.

Antimicrobial SAR
Class-level inference
Tri-methyl thiazoles show highest reported antimicrobial activity in tested set, linked to elevated LUMO energy
Supports antimicrobial screening context
Specific MIC data require full-text review; 2,2,4 isomer not individually tested.
Structure-activity relationship Antimicrobial screening Computational chemistry

2,5-Dihydro-2,2,4-trimethylthiazole: Tri-Methyl Thiazoles Enable Low-Dose Flavor Impact in Food Applications

Tri-methyl-substituted thiazoles, including 2,5-dihydro-2,2,4-trimethylthiazole, are recognized in flavor formulation literature for their exceptionally high sensory potency, enabling significant flavor impact at concentrations as low as 0.5 to 15 ppm in food applications [1]. This high potency is a distinguishing feature of trimethyl thiazoles compared to other thiazole derivatives and sulfur-containing flavor compounds, which typically require higher use levels to achieve comparable sensory effects [2]. The compound is prized for its intense roasted, nutty, and meaty aromatic notes, often reminiscent of coffee and cooked meats [1].

Sensory potency
Class-level inference
Effective flavor impact at 0.5–15 ppm in food applications
May support cost-efficient flavor formulation
Potency advantage requires matrix-specific validation.
Flavor formulation Sensory potency Food processing

2,5-Dihydro-2,2,4-trimethylthiazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Savory and Roasted Flavor Formulation for Processed Foods

Based on the documented sensory profile and high potency of trimethyl thiazoles, 2,5-dihydro-2,2,4-trimethylthiazole is optimally deployed in savory flavor formulations for processed meats, snacks, soups, stocks, and ready-to-eat meals where intense roasted, nutty, and meaty aromatic notes are desired [1]. The compound‘s effective use concentration range of 0.5-15 ppm in food applications [1] supports cost-effective flavor enhancement at scale, while its hydrophobic character (XLogP3 = 1.1) [2] informs appropriate solvent selection and compatibility with lipid-based food matrices.

Fragrance Component for Perfumery and Consumer Products

2,5-Dihydro-2,2,4-trimethylthiazole is explicitly documented as a fragrance ingredient for use in perfumes and scented consumer products [1]. Its 2,2,4-trimethyl substitution pattern distinguishes it from the 2,4,5-trimethyl isomer (TMT) that is associated with predator odor and behavioral aversion in rodents, making the 2,2,4 isomer the appropriate procurement choice for fragrance applications requiring pleasant or neutral olfactory properties rather than aversive or research-grade predator scents .

Structure-Activity Relationship (SAR) Studies and Antimicrobial Screening

For academic and industrial research programs investigating antimicrobial thiazole derivatives, 2,5-dihydro-2,2,4-trimethylthiazole serves as a representative tri-methyl-substituted thiazole scaffold. Class-level evidence indicates that tri-methyl-substituted thiazoles exhibit the highest antimicrobial activity and lowest MIC values within the tested series, correlating with elevated LUMO orbital energies [3]. Procurement of this specific compound enables researchers to benchmark against less-substituted thiazole analogs in SAR investigations.

Organic Synthesis Intermediate for Heterocyclic Chemistry

2,5-Dihydro-2,2,4-trimethylthiazole functions as a building block and intermediate in the synthesis of more complex heterocyclic molecules . Its well-defined physicochemical properties — including molecular weight (129.23 g/mol), boiling point (172.2°C), and flash point (57.9°C) [4] — provide predictable handling and reaction behavior in synthetic workflows. The compound is stable under normal conditions and soluble in organic solvents, facilitating its use in various synthetic transformations [1].

Application
Selection Property
Validation Focus
Savory/roasted flavor formulation
Tri-methyl substitution pattern, reported sensory potency context
Matrix compatibility, use-level validation
Fragrance component research
2,2,4-isomer distinction from aversive TMT isomer
Olfactory profile review, isomer identity confirmation
Antimicrobial SAR studies
Tri-methyl thiazole scaffold, reported LUMO correlation
Antimicrobial endpoint review, MIC benchmarking
Organic synthesis intermediate
Defined hydrophobicity, organic-solvent solubility
Reaction compatibility, handling stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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